

In-Depth Technical Guide: N-(Propargyl-PEG4)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(Propargyl-peg4)-n-bis(peg4-acid)*

Cat. No.: B609639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the trifunctional polyethylene glycol (PEG) linker, **N-(Propargyl-PEG4)-N-bis(PEG4-acid)**. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal propargyl group and two terminal carboxylic acid functionalities.^[1] This unique structure allows for orthogonal conjugation strategies, making it a versatile building block in complex molecular assemblies. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid groups can readily form stable amide bonds with primary amines.^{[1][2]}

A summary of the key quantitative data for **N-(Propargyl-PEG4)-N-bis(PEG4-acid)** and its common salt form is presented below.

Property	Value	References
Molecular Formula	C33H61NO16	[1] [2] [3] [4]
Molecular Weight	727.835 g/mol	[3] [5]
Molecular Weight (HCl salt)	727.9 g/mol	[1] [2] [4]
Purity	>95% - 98%	[1] [2] [3] [4] [6]
CAS Number	2093153-09-2	[1] [2] [3] [4]

Experimental Protocols and Methodologies

The trifunctional nature of **N-(Propargyl-PEG4)-N-bis(PEG4-acid)** allows for sequential or one-pot conjugation reactions. The distinct reactivity of the propargyl and carboxylic acid groups enables precise control over the assembly of bioconjugates.

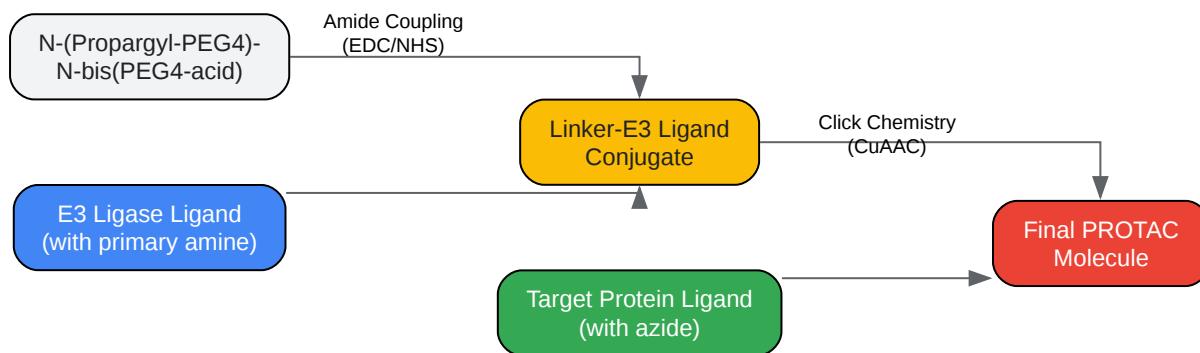
Amide Bond Formation

The two carboxylic acid moieties can be coupled with primary amine-containing molecules, such as proteins, peptides, or small molecule ligands. This reaction is typically facilitated by a carbodiimide activator.

General Protocol:

- Dissolve **N-(Propargyl-PEG4)-N-bis(PEG4-acid)** in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
- Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to form an activated ester.
- Introduce the amine-containing molecule to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC or size-exclusion chromatography).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)


The terminal propargyl group provides a reactive handle for "click chemistry," enabling covalent linkage to azide-functionalized molecules.

General Protocol:

- Dissolve the azide-containing molecule and the propargyl-functionalized conjugate in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
- Add a copper(I) catalyst. This can be generated *in situ* from a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
- Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and prevent catalyst degradation.
- Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.
- Purify the final triazole-linked conjugate.

Logical Workflow for PROTAC Synthesis

The orthogonal reactivity of **N-(Propargyl-PEG4)-N-bis(PEG4-acid)** makes it an ideal linker for the synthesis of PROTACs.^{[5][7]} A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The workflow below illustrates the assembly of a PROTAC using this trifunctional linker.

[Click to download full resolution via product page](#)

PROTAC Synthesis Workflow

This diagram illustrates a potential synthetic route where the linker is first conjugated to the E3 ligase ligand via amide bond formation, followed by the attachment of the target protein ligand through a click reaction. The order of these steps can be reversed depending on the specific chemistry of the ligands. This strategic approach to linker chemistry is fundamental in the development of targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Propargyl-PEG4)-N-Bis(PEG4-Acid) HCl salt - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]
- 3. peg-linker.com [peg-linker.com]
- 4. precisepeg.com [precisepeg.com]
- 5. anjiechem.com [anjiechem.com]
- 6. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 7. N-(Propargyl-PEG4)-N-bis(PEG4-acid) - Immunomart [immunomart.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(Propargyl-PEG4)-N-bis(PEG4-acid)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609639#molecular-weight-of-n-propargyl-peg4-n-bis-peg4-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com